Methyl N-(4-(2-(5-chloro-2-methoxybenzamido)ethyl)benzenesulphonyl)carbamate
Methyl N-(4-(2-(5-chloro-2-methoxybenzamido)ethyl)benzenesulphonyl)carbamate
This product is provided as delivered and specified by the issuing Pharmacopoeia. All information provided in support of this product, including SDS and any product information leaflets have been developed and issued under the Authority of the issuing Pharmacopoeia. For further information and support please go to the website of the issuing Pharmacopoeia.
Glibenclamide Impurity B is an impurity in the synthesis of Gyburide.
Glibenclamide Impurity B is an impurity in the synthesis of Gyburide.
Brand Name:
Vulcanchem
CAS No.:
21165-77-5
VCID:
VC21339836
InChI:
InChI=1S/C18H19ClN2O6S/c1-26-16-8-5-13(19)11-15(16)17(22)20-10-9-12-3-6-14(7-4-12)28(24,25)21-18(23)27-2/h3-8,11H,9-10H2,1-2H3,(H,20,22)(H,21,23)
SMILES:
COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)OC
Molecular Formula:
C18H19ClN2O6S
Molecular Weight:
426.9 g/mol
Methyl N-(4-(2-(5-chloro-2-methoxybenzamido)ethyl)benzenesulphonyl)carbamate
CAS No.: 21165-77-5
Cat. No.: VC21339836
Molecular Formula: C18H19ClN2O6S
Molecular Weight: 426.9 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

Description | This product is provided as delivered and specified by the issuing Pharmacopoeia. All information provided in support of this product, including SDS and any product information leaflets have been developed and issued under the Authority of the issuing Pharmacopoeia. For further information and support please go to the website of the issuing Pharmacopoeia. Glibenclamide Impurity B is an impurity in the synthesis of Gyburide. |
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CAS No. | 21165-77-5 |
Molecular Formula | C18H19ClN2O6S |
Molecular Weight | 426.9 g/mol |
IUPAC Name | methyl N-[4-[2-[(5-chloro-2-methoxybenzoyl)amino]ethyl]phenyl]sulfonylcarbamate |
Standard InChI | InChI=1S/C18H19ClN2O6S/c1-26-16-8-5-13(19)11-15(16)17(22)20-10-9-12-3-6-14(7-4-12)28(24,25)21-18(23)27-2/h3-8,11H,9-10H2,1-2H3,(H,20,22)(H,21,23) |
Standard InChI Key | FHUMMCKSSXULQH-UHFFFAOYSA-N |
SMILES | COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)OC |
Canonical SMILES | COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)OC |
Melting Point | 189-191℃ |
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